molecular formula C25H25N3O4S B2848569 N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-06-4

N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2848569
CAS No.: 899942-06-4
M. Wt: 463.55
InChI Key: WRBARLYBVIFNMT-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:

  • 4-Methylbenzyl group on the acetamide nitrogen, contributing to lipophilicity and membrane permeability.
  • Sulfanylacetamide chain at position 2, critical for covalent or non-covalent interactions with biological targets like kinases or proteases .

Its synthesis typically involves coupling a benzofuropyrimidinone scaffold with functionalized acetamide derivatives via nucleophilic substitution or thiol-ene reactions.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-16-8-10-17(11-9-16)13-26-21(29)15-33-25-27-22-19-6-2-3-7-20(19)32-23(22)24(30)28(25)14-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBARLYBVIFNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 899942-06-4) is a complex organic compound characterized by its unique structural features, which include a benzofuro-pyrimidine core and a sulfanyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C25_{25}H25_{25}N3_{3}O4_{4}S, with a molecular weight of 463.6 g/mol. The structure comprises multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC25_{25}H25_{25}N3_{3}O4_{4}S
Molecular Weight463.6 g/mol
CAS Number899942-06-4

Antimicrobial Activity

Research indicates that compounds similar to N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzofuro-pyrimidine core demonstrate potent activity against various fungal strains, including Fusarium oxysporum and Candida albicans .

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal potential . The presence of the sulfanyl group in these compounds appears to enhance their biological efficacy.

Antitumor Activity

N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has also been evaluated for its antitumor activities. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. For example, the benzofuro-pyrimidine derivatives have been linked to apoptosis induction in various cancer cell lines .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies provide insights into how specific structural features influence biological activity. The combination of the benzofuro ring system with the pyrimidine moiety is crucial for enhancing both antimicrobial and antitumor activities. Notably:

  • Sulfur-containing groups (like sulfanyl) are essential for improving biological interactions.
  • Aromatic substitutions (such as the 4-methylbenzyl group) significantly affect the compound's lipophilicity and membrane permeability, which are critical for cellular uptake .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Case Study 1 : A study on a series of benzofuro-pyrimidine derivatives demonstrated that modifications at the 4-position of the benzofuro ring led to increased antifungal activity against Fusarium oxysporum. The most active derivative showed an MIC of 12.5 µg/mL .
  • Case Study 2 : In another investigation focusing on antitumor properties, compounds structurally similar to N-(4-methylbenzyl)-2-{[4-oxo... exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 µM to 25 µM .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences Bioactivity/Applications
N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidinone - 4-Methylbenzyl
- Tetrahydrofuran-2-ylmethyl
~465.5 Reference compound Potential kinase inhibition (hypothetical)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidinone - 4-Ethoxyphenyl
- Hexahydro ring
~467.6 Thiophene replaces benzofuran; ethoxy increases solubility Anticancer (in vitro)
N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidinone - 3,5-Dimethylphenyl
- 4-Methylbenzyl
~479.6 Bulkier aryl group reduces metabolic stability Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone - 4-Chlorophenyl
- Sulfamoylphenyl
~484.9 Quinazolinone core; sulfamoyl enhances solubility Antibacterial
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolopyridazine - Ethoxyphenyl
- Methyltriazolo
~417.4 Triazolopyridazine core lacks fused furan Kinase inhibition (e.g., ROCK1)

Research Findings and Comparative Analysis

Bioactivity and Target Specificity
  • The tetrahydrofuran-2-ylmethyl group in the target compound improves binding affinity compared to thiophene-containing analogs (e.g., benzothieno derivatives in ), likely due to enhanced hydrogen bonding with catalytic lysine residues in kinases .
  • Sulfanylacetamide chains across analogs show variable efficacy: Quinazolinone derivatives (e.g., ) exhibit broader antibacterial activity, whereas benzofuropyrimidinones are more kinase-selective .
Physicochemical Properties
  • Lipophilicity : The 4-methylbenzyl group in the target compound increases logP (~3.2) compared to sulfamoylphenyl derivatives (logP ~1.8 in ), favoring blood-brain barrier penetration.

Molecular Networking and Fragmentation Patterns

  • Cosine Scores: The target compound shares high MS/MS spectral similarity (cosine score >0.8) with benzofuropyrimidinone analogs (e.g., ), confirming structural relatedness .
  • NMR Analysis : Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) distinguish the tetrahydrofuran substituent from ethoxy or chlorophenyl groups in analogs .

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